NMS-1116354 -

NMS-1116354

Catalog Number: EVT-1492222
CAS Number:
Molecular Formula: C19H21ClF2N4O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

NMS-1116354 is a potent and selective inhibitor of the cell division cycle 7 kinase, which plays a crucial role in the regulation of the cell cycle, particularly during the S-phase. This compound has shown potential antineoplastic activity, making it a subject of interest in cancer research. Its classification as a dual inhibitor also extends to cyclin-dependent kinase 9, highlighting its multifaceted role in cellular regulation.

Source and Classification

NMS-1116354 was developed as part of a series of compounds aimed at inhibiting cell cycle progression in cancer cells. It is classified under kinase inhibitors, specifically targeting the cell division cycle 7 kinase and cyclin-dependent kinase 9. The compound's development involved extensive screening and optimization processes to enhance its specificity and potency against these targets .

Synthesis Analysis

The synthesis of NMS-1116354 involves several key steps that focus on creating a compound with high selectivity for its target kinases. The synthetic route typically begins with the formation of key intermediates that are then modified through various chemical reactions, including cyclization and functional group transformations. The final product is achieved through careful purification processes to ensure high purity levels suitable for biological testing.

Technical Details

  • Starting Materials: The synthesis often utilizes commercially available reagents that undergo sequential reactions.
  • Key Steps: Typical reactions include amide bond formation, cyclization reactions, and modifications to enhance solubility and bioavailability.
  • Purification: Techniques such as high-performance liquid chromatography are employed to isolate the final product from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of NMS-1116354 can be characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound's structure includes a core scaffold that interacts with the ATP-binding site of its target kinases.

Structural Data

  • Molecular Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: Approximately 288.75 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict binding affinities and interactions with target proteins .
Chemical Reactions Analysis

NMS-1116354 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These reactions primarily involve interactions with the active sites of the target kinases, leading to competitive inhibition.

Technical Details

  • Binding Mechanism: The compound binds to the ATP site of cell division cycle 7 kinase and cyclin-dependent kinase 9, preventing substrate phosphorylation.
  • Inhibition Profile: It demonstrates an IC50 value of approximately 10 nM for cell division cycle 7 kinase and 34 nM for cyclin-dependent kinase 9 in cell-free assays, indicating strong inhibitory potential .
Mechanism of Action

The mechanism by which NMS-1116354 exerts its effects involves interference with the normal phosphorylation processes required for cell cycle progression. By inhibiting cell division cycle 7 kinase, it disrupts DNA replication initiation, while inhibition of cyclin-dependent kinase 9 affects transcriptional regulation.

Process and Data

  • Cell Cycle Arrest: NMS-1116354 induces G1/S phase arrest in cancer cells, leading to reduced proliferation rates.
  • Caspase Activation: The compound has been shown to influence apoptotic pathways, evidenced by increased active caspase-3 levels in treated cells .
Physical and Chemical Properties Analysis

NMS-1116354 exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

Applications

NMS-1116354 is primarily utilized in scientific research focused on cancer biology. Its applications include:

  • Cancer Therapeutics Research: Investigating its efficacy as a monotherapy or in combination with other agents against various cancer types.
  • Mechanistic Studies: Understanding the role of cell division cycle 7 kinase and cyclin-dependent kinase 9 in tumorigenesis.
  • Drug Development: Serving as a lead compound for developing more selective inhibitors or exploring combination therapies to enhance anticancer efficacy .
Introduction to NMS-1116354 as a CDC7 Kinase Inhibitor

Overview of CDC7 Kinase in Oncogenesis and DNA Replication

CDC7 (Cell Division Cycle 7) is a serine-threonine kinase that forms an active complex with its regulatory subunit DBF4 (or its paralog DRF1). This complex is a master regulator of DNA replication initiation. CDC7 phosphorylates the minichromosome maintenance complex component 2 (MCM2) at Ser40 and Ser53 residues, activating the MCM2-7 helicase complex to unwind DNA at replication origins. This phosphorylation event is indispensable for the assembly of the CDC45-MCM2-7-GINS (CMG) complex, which licenses the firing of replication origins and S-phase progression [5] [8].

In cancer, CDC7 is frequently overexpressed due to oncogenic drivers like MYC or E2F hyperactivation. Elevated CDC7 levels enable cancer cells to:

  • Tolerate replication stress: CDC7 supports replication fork stability under endogenous stressors (e.g., oncogene-induced DNA damage) [9].
  • Bypass checkpoints: By promoting origin firing even in damaged DNA, CDC7 facilitates uncontrolled proliferation [5].
  • Suppress apoptosis: CDC7 inhibition activates p53-independent apoptosis through p38 MAPK/caspase pathways [7] [8].

Table 1: CDC7 Kinase Functions in Normal vs. Cancer Cells

Biological ProcessNormal CellsCancer Cells
DNA ReplicationTightly regulated origin firingHyperactivation of dormant origins
Checkpoint ControlG1/S arrest under stressReplication fork progression despite damage
Expression LevelCell-cycle dependentConstitutively overexpressed
Therapeutic VulnerabilityLow (redundant pathways)High (addiction to CDC7)

Rationale for Targeting CDC7 in Cancer Therapeutics

CDC7 represents a compelling anticancer target due to its dual role in DNA replication and damage response:

  • Synthetic Lethality: Cancer cells with TP53 mutations or oncogene-induced replication stress (e.g., RAS, MYC) exhibit heightened dependence on CDC7. Depleting CDC7 triggers catastrophic DNA damage in tumors while sparing normal cells [5] [9].
  • Checkpoint Subversion: Unlike cytotoxic chemotherapy, CDC7 inhibitors block the DNA damage tolerance machinery, preventing repair and forcing apoptosis [8].
  • Broad Applicability: CDC7 overexpression correlates with poor prognosis in breast cancer, acute leukemia, and multiple myeloma, suggesting wide therapeutic utility [1] [4].

Preclinical studies confirmed that CDC7 depletion (via siRNA or inhibitors) induces:

  • Replication fork collapse and irreversible S-phase arrest
  • Phospho-histone H2AX (γ-H2AX) accumulation (marker of DNA double-strand breaks)
  • Tumor-selective apoptosis in xenograft models [5] [8].

Historical Development of NMS-1116354 in Antineoplastic Research

NMS-1116354 emerged from Nerviano Medical Sciences' drug discovery program in the late 2000s. It was optimized from pyrrolopyridinone scaffolds identified via high-throughput screening of kinase inhibitors. Key milestones include:

  • 2008–2009: Preclinical characterization demonstrated nanomolar CDC7 inhibition (IC₅₀ ~10 nM) and oral bioavailability. NMS-1116354 induced tumor regression in breast cancer and leukemia xenografts as a single agent [1] [8].
  • 2010: A Phase I trial (NCT01092052) initiated for advanced/metastatic solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and pharmacokinetics. Eligible patients had ≤4 prior therapies and ECOG status 0–1. The trial was terminated prematurely due to strategic portfolio decisions, not safety concerns [3] [4].
  • 2015–2025: Research focus shifted to combination therapies. NMS-1116354 synergized with DNA-damaging agents (e.g., gemcitabine) in TP53-mutant models by disabling replication fork restart mechanisms [9] [10].

Table 2: Clinical Trial Status of NMS-1116354

IdentifierPhaseIndicationStatusKey Endpoints
NCT01092052Phase 1Advanced solid tumorsTerminatedMTD, pharmacokinetics
PreclinicalMultiple myelomaActive researchTumor regression in xenografts

Table 3: Comparison of Select CDC7 Inhibitors in Development

CompoundDeveloperSpecificityClinical StatusKey Differentiators
NMS-1116354Nerviano Medical SciencesCDC7 > CDK9Phase 1 (terminated)Oral bioavailability, single-agent efficacy
PHA-767491Nerviano/Institut Gustave-RoussyCDC7/CDK9 dual inhibitorPhase 1 (terminated)Broad preclinical activity
XL-413 (BMS-863233)Exelixis/Bristol-Myers SquibbSelective CDC7 inhibitorPhase 1 (terminated)Reduced CDK9 off-target effects
TAK-931TakedaSelective CDC7 inhibitorPhase 1 (ongoing)Novel triazolopyrimidine scaffold

NMS-1116354 exhibits a unique selectivity profile among kinase inhibitors:

  • Primary Target: CDC7 kinase (IC₅₀ = 10 nM) [1]
  • Secondary Targets: Moderate inhibition of CDK9 (IC₅₀ = 34 nM), implicated in transcription regulation [7]
  • Negligible Activity: Against CDK1, CDK2, CDK4/6, or PLK1 at therapeutic concentrations [1] [8]

Table 4: Selectivity Profile of NMS-1116354

Kinase TargetIC₅₀ (nM)Functional Consequence of Inhibition
CDC710Blocks replication origin firing, S-phase arrest
CDK934Suppresses RNA polymerase II, transcriptional stress
CDK2>1,000No significant effect
CDK4>1,000No significant effect

Recent translational studies (2023–2025) revealed that NMS-1116354 resensitizes therapy-resistant tumors:

  • In diffuse large B-cell lymphoma (DLBCL), it overcame resistance to CHOP chemotherapy by disrupting replication fork protection mechanisms [10].
  • In epithelial-mesenchymal transition (EMT) models, it reversed RhoJ-mediated chemoresistance by normalizing origin licensing [10].

Future research aims to identify predictive biomarkers (e.g., MCM2 phosphorylation status) to stratify patients most likely to benefit from CDC7-targeted therapy [5] [9].

Properties

Product Name

NMS-1116354

Molecular Formula

C19H21ClF2N4O

Synonyms

NMS1116354; NMS-1116354; NMS 1116354.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.